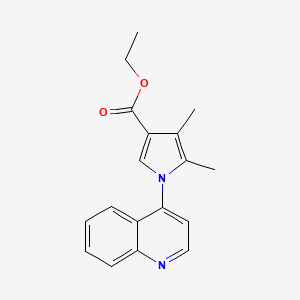
Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4,5-diméthyl-1-(quinoléin-4-yl)-1H-pyrrole-3-carboxylate d’éthyle est un composé organique complexe qui appartient à la classe des dérivés du pyrrole. Ce composé est caractérisé par la présence d’une partie quinoléine attachée à un cycle pyrrole, qui est lui-même substitué par des groupes éthyle et méthyle. La structure unique de ce composé le rend intéressant dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
La synthèse du 4,5-diméthyl-1-(quinoléin-4-yl)-1H-pyrrole-3-carboxylate d’éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la condensation de la 4-chloroquinoléine avec l’acide 4,5-diméthyl-1H-pyrrole-3-carboxylique, suivie d’une estérification avec de l’éthanol en conditions acides. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs tels que l’acide sulfurique ou l’acide chlorhydrique pour faciliter le processus d’estérification. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle en tenant compte du coût, du rendement et de la pureté.
Analyse Des Réactions Chimiques
Le 4,5-diméthyl-1-(quinoléin-4-yl)-1H-pyrrole-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés quinoléine et pyrrole correspondants.
Réduction: Des réactions de réduction peuvent être réalisées en utilisant du dihydrogène en présence d’un catalyseur au palladium, ce qui entraîne la réduction du cycle quinoléine.
Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du cycle quinoléine, où les atomes d’halogène peuvent être remplacés par des nucléophiles tels que des amines ou des thiols.
Hydrolyse de l’ester: Le groupe ester peut être hydrolysé en conditions acides ou basiques pour produire l’acide carboxylique correspondant et l’éthanol.
Applications de recherche scientifique
Le 4,5-diméthyl-1-(quinoléin-4-yl)-1H-pyrrole-3-carboxylate d’éthyle a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme brique de base dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement des maladies infectieuses et du cancer.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et de produits agrochimiques.
Applications De Recherche Scientifique
Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du 4,5-diméthyl-1-(quinoléin-4-yl)-1H-pyrrole-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à inhiber la gyrase de l’ADN bactérien ou la topoisomérase IV, des enzymes essentielles à la réplication de l’ADN bactérien. En recherche sur le cancer, il peut exercer ses effets en induisant l’apoptose dans les cellules cancéreuses par l’activation des voies des caspases ou en inhibant des kinases spécifiques impliquées dans la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Le 4,5-diméthyl-1-(quinoléin-4-yl)-1H-pyrrole-3-carboxylate d’éthyle peut être comparé à d’autres composés similaires, tels que:
Acide 4,5-diméthyl-1-(quinoléin-4-yl)-1H-pyrrole-3-carboxylique: Ce composé n’a pas le groupe ester éthylique et peut avoir des propriétés de solubilité et de réactivité différentes.
4,5-diméthyl-1-(quinoléin-4-yl)-1H-pyrrole-2-carboxylate d’éthyle: La position du groupe carboxylate est différente, ce qui peut affecter le comportement chimique et l’activité biologique du composé.
Chlorure de 4,5-diméthyl-1-(quinoléin-4-yl)-1H-pyrrole-3-carbonyle: Ce composé contient un groupe chlorure de carbonyle au lieu d’un ester, ce qui le rend plus réactif et adapté à différentes applications de synthèse.
Propriétés
Numéro CAS |
649727-26-4 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
ethyl 4,5-dimethyl-1-quinolin-4-ylpyrrole-3-carboxylate |
InChI |
InChI=1S/C18H18N2O2/c1-4-22-18(21)15-11-20(13(3)12(15)2)17-9-10-19-16-8-6-5-7-14(16)17/h5-11H,4H2,1-3H3 |
Clé InChI |
ACIRQXCAXDSPFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C(=C1C)C)C2=CC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
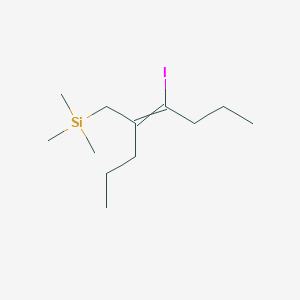
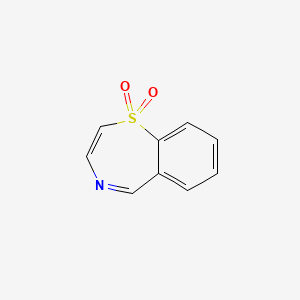
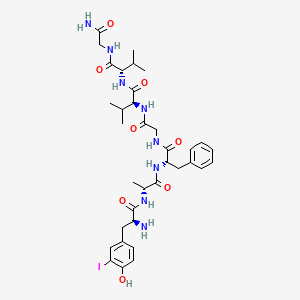

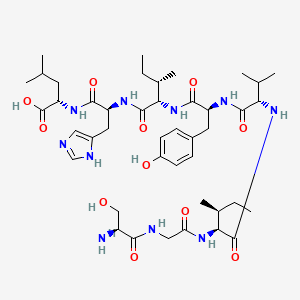
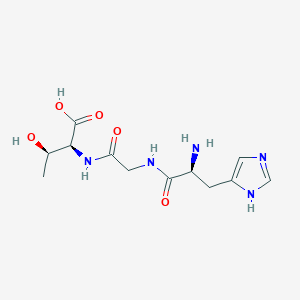
phosphane](/img/structure/B12592854.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)


![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
